![molecular formula C20H17NO7 B385434 Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637751-44-1](/img/structure/B385434.png)
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a complex organic compound with the molecular formula C20H17NO7 and a molecular weight of 383.4 g/mol. . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the carbamoylation of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is unique due to its specific structure and functional groups. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action. For instance:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Demonstrates neuroprotective and anti-inflammatory activities.
Properties
IUPAC Name |
ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZQFQBZZGPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
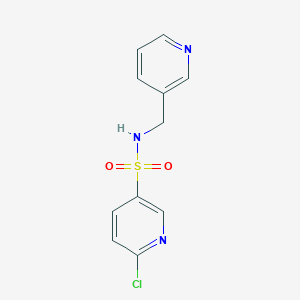
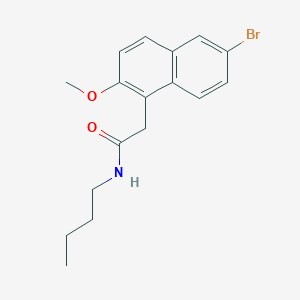
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
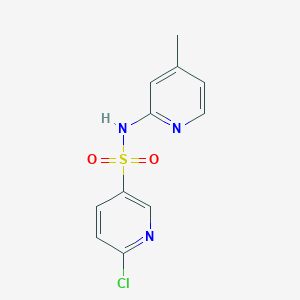
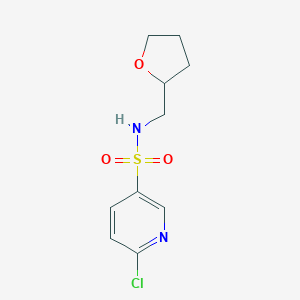
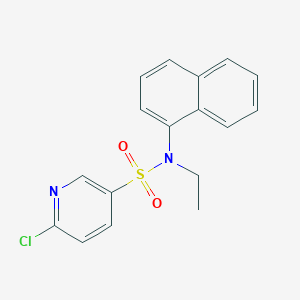
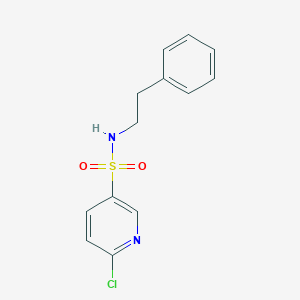
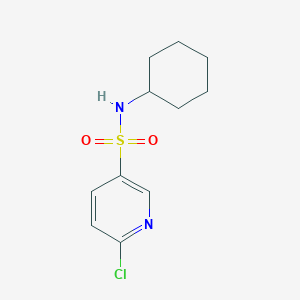
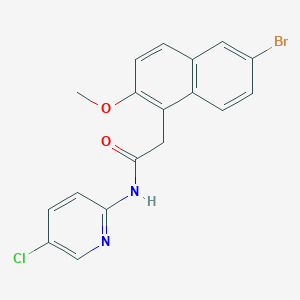
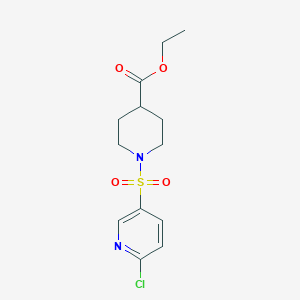
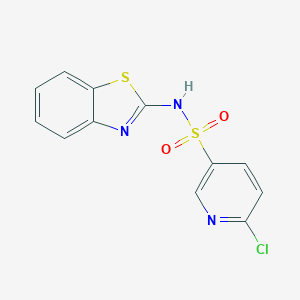
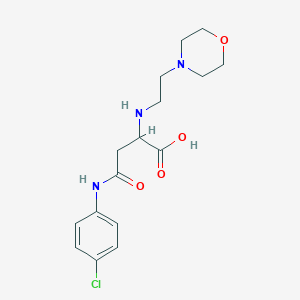
![2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B385374.png)
